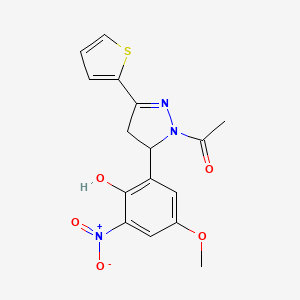

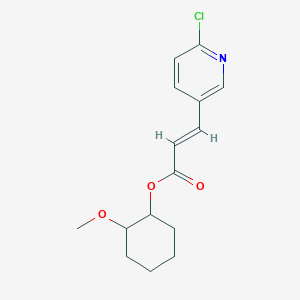

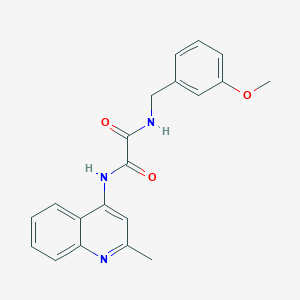

(2-Methoxycyclohexyl) (E)-3-(6-chloropyridin-3-yl)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2-Methoxycyclohexyl) (E)-3-(6-chloropyridin-3-yl)prop-2-enoate" is a chemical entity that appears to be related to a class of organic compounds known for their enoate groups. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insight into the chemistry of enoates and related structures.

Synthesis Analysis

The synthesis of related enoate compounds involves regio- and stereoselective reactions. For instance, the synthesis of methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates from 2-(methoxycarbonyl)-2,3-allenols is achieved through reactions with oxalyl chloride in the presence of triethylamine (Et3N) or dimethyl sulfoxide (DMSO), resulting in moderate to good yields . This suggests that the synthesis of "(2-Methoxycyclohexyl) (E)-3-(6-chloropyridin-3-yl)prop-2-enoate" could potentially involve similar regioselective and stereoselective strategies.

Molecular Structure Analysis

The molecular structure of enoates can be complex, as indicated by the synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate . This compound crystallizes in a specific space group with defined lattice constants and exists in the solid state as the enamine tautomer. The bond distances and configurations, such as the Z configuration of the cyano group cis to the 4-chlorophenyl group, are crucial for understanding the molecular structure. These details are important when considering the molecular structure of "(2-Methoxycyclohexyl) (E)-3-(6-chloropyridin-3-yl)prop-2-enoate".

Chemical Reactions Analysis

The chemical reactions involving enoates can lead to various products. For example, the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid followed by its unusual recyclization demonstrates the reactivity of such compounds . The attempted substitution of a mesyloxy group with NaN3 and subsequent treatments with CF3COOH and NaOH resulted in different products, indicating that enoates can undergo complex reactions leading to significant structural changes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(2-Methoxycyclohexyl) (E)-3-(6-chloropyridin-3-yl)prop-2-enoate" are not directly reported in the provided papers, the properties of similar compounds can be inferred. For example, the crystalline structure, bond distances, and hydrogen bonding patterns of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provide insights into the physical properties such as solubility and melting point, as well as chemical properties like reactivity and stability . These properties are often determined by spectrometric methods, including IR, UV, and NMR spectroscopy, which are essential for characterizing enoate compounds.

Applications De Recherche Scientifique

Regioselective Synthesis and Heterocyclic Derivatives

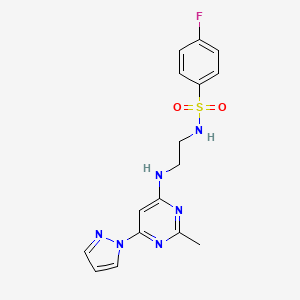

Research indicates a significant interest in the regioselective synthesis of pyrimidine-annelated heterocycles, which are crucial for the development of new pharmaceuticals and materials. For instance, Majumdar et al. (2001) demonstrated the synthesis of benzofuro[3,2-d]pyrimidine derivatives through a series of reactions involving bromination, cyclization, and acid treatment, showcasing the compound's utility in constructing complex heterocyclic frameworks (Majumdar et al., 2001).

Heterocyclic Systems Synthesis

Selič et al. (1997) explored the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates, highlighting the compound's role in generating biologically active heterocycles that could serve as lead compounds in drug discovery (Selič et al., 1997).

Nonhydrogen Bonding Interactions in Crystal Packing

Zhang et al. (2011) investigated the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing the significance of N⋯π and O⋯π interactions over traditional hydrogen bonding. This research provides insights into the structural characteristics of compounds and their potential implications in material science (Zhang et al., 2011).

Novel Cyclic Dipeptidyl Ureas Synthesis

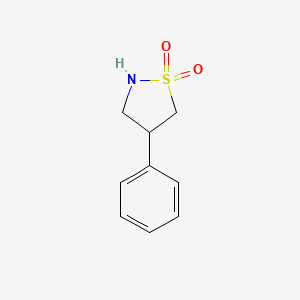

Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas through Ugi reactions followed by treatment with sodium ethoxide. This highlights the compound's utility in synthesizing novel peptidic structures with potential biological activity (Sañudo et al., 2006).

Acid-catalyzed Transformations

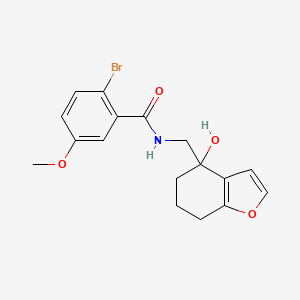

Pattenden et al. (1974) explored acid-catalysed transformations of substituted 4-hydroxy-2-(prop-2-enyl)cyclopent-2-enones, demonstrating the compound's versatility in organic syntheses, particularly in isomerization and enone–dienol type rearrangements. This research offers valuable methodologies for synthetic organic chemists (Pattenden et al., 1974).

Propriétés

IUPAC Name |

(2-methoxycyclohexyl) (E)-3-(6-chloropyridin-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-19-12-4-2-3-5-13(12)20-15(18)9-7-11-6-8-14(16)17-10-11/h6-10,12-13H,2-5H2,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBMVLJKWRXYSM-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1OC(=O)C=CC2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCCCC1OC(=O)/C=C/C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetamide](/img/structure/B2543317.png)

![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)